molecular formula C19H13ClN2 B11667899 N-(2-chlorophenyl)acridin-9-amine

N-(2-chlorophenyl)acridin-9-amine

Cat. No.: B11667899
M. Wt: 304.8 g/mol
InChI Key: JWJNRFPYXGTVPU-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)acridin-9-amine is a derivative of acridine, a heterocyclic organic compound with a wide range of applications in various fields such as chemistry, biology, and medicine. Acridine derivatives are known for their biological activities, including anticancer, antimicrobial, and antiviral properties . The compound this compound is of particular interest due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

The synthesis of N-(2-chlorophenyl)acridin-9-amine typically involves the reaction of 6,9-dichloro-2-methoxyacridine with appropriate amines in the presence of potassium carbonate (K₂CO₃) and dimethylformamide (DMF). The final product can be obtained through a microwave-assisted reaction with artemisinin analogues in acetonitrile, using potassium carbonate (K₂CO₃) and potassium iodide (KI) as catalysts . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

N-(2-chlorophenyl)acridin-9-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom, using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Common reagents and conditions used in these reactions include organic solvents like acetonitrile, methanol, and dimethylformamide, as well as catalysts such as potassium carbonate and potassium iodide. Major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

N-(2-chlorophenyl)acridin-9-amine can be compared with other acridine derivatives, such as:

    Acriflavine: Known for its antibacterial properties and used as a disinfectant.

    Proflavine: Another antibacterial agent with similar structural features.

    Amsacrine: An anticancer drug that also intercalates into DNA and inhibits topoisomerase enzymes.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other acridine derivatives .

Properties

Molecular Formula

C19H13ClN2

Molecular Weight

304.8 g/mol

IUPAC Name

N-(2-chlorophenyl)acridin-9-amine

InChI

InChI=1S/C19H13ClN2/c20-15-9-3-6-12-18(15)22-19-13-7-1-4-10-16(13)21-17-11-5-2-8-14(17)19/h1-12H,(H,21,22)

InChI Key

JWJNRFPYXGTVPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=CC=C4Cl

Origin of Product

United States

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